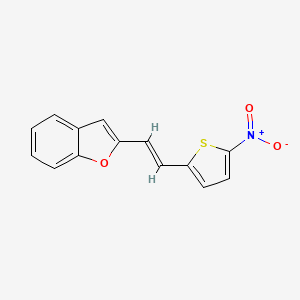
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that features both a benzofuran and a nitrothiophene moiety Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while nitrothiophene is a thiophene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran typically involves the coupling of a benzofuran derivative with a nitrothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzofuran with a halogenated nitrothiophene in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, and the reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions like Heck or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 2-(2-(5-Aminothiophen-2-yl)vinyl)benzofuran.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Various complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its conjugated system.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran depends on its application:
Medicinal Chemistry: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition of specific biological pathways.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzothiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzimidazole: Similar structure but with an imidazole ring instead of a furan ring.
Uniqueness
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran and a nitrothiophene moiety, which imparts distinct electronic and chemical properties. This combination allows for diverse applications in both medicinal chemistry and materials science, making it a versatile compound for research and development .
Properties
Molecular Formula |
C14H9NO3S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H9NO3S/c16-15(17)14-8-7-12(19-14)6-5-11-9-10-3-1-2-4-13(10)18-11/h1-9H/b6-5+ |
InChI Key |
RPKKJMUHEPITHX-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















